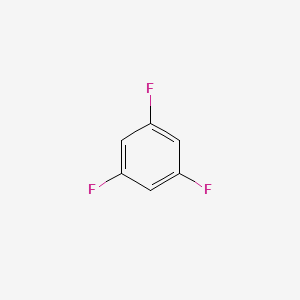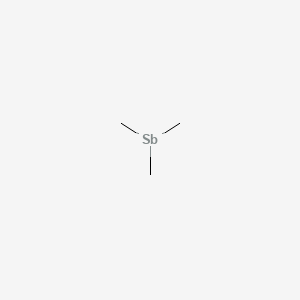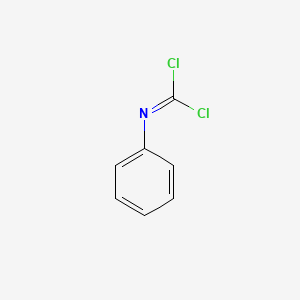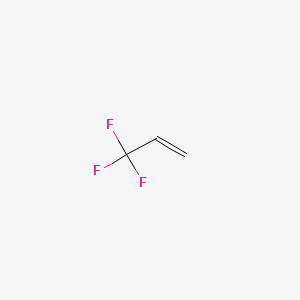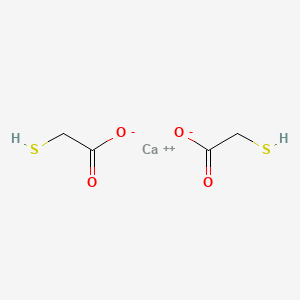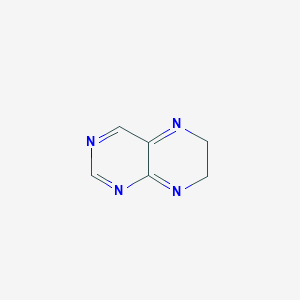
6,7-Dihydropteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dihydropteridine is a member of 6,7-dihydropteridines.
Dihydropteridine belongs to the class of organic compounds known as pteridines and derivatives. These are polycyclic aromatic compounds containing a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring to form pyrimido(4, 5-b)pyrazine. Dihydropteridine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dihydropteridine is primarily located in the cytoplasm and mitochondria.
Aplicaciones Científicas De Investigación
Enzyme Protein Chemistry and Affinity Chromatography
The synthesis of functionalised 7,8-dihydropteridines, including 6,7-dihydropteridine derivatives, has been explored for investigating the protein chemistry of enzymes in the dihydrofolate pathway, specifically 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase. These compounds have potential in affinity chromatography for isolating inhibitors (Cameron, Nicholson, Robinson, Suckling, & Wood, 1985).
Biological Functions and Autooxidation
6-Substituted 7,8-dihydropterins, including 6,7-dihydropteridine, are involved in significant biological functions and undergo autooxidation in air-equilibrated aqueous solutions. The reaction rates and products formed depend on the chemical structure of the substituents. This process has implications for understanding the biological functions and stability of these compounds (Dántola, Vignoni, Capparelli, Lorente, & Thomas, 2008).
DNA Ligase Inhibition
6,7-Dihydropteridine derivatives have been synthesized and identified as correct structures for substances like SCR7, reported as inhibitors of nonhomologous end-joining, a DNA repair pathway. This highlights their potential in DNA ligase inhibition studies (Greco, Conrad, Johnston, Li, & Tomkinson, 2016).
Electron Spin Resonance in Biochemical Studies
The electron spin resonance of monohydropteridine radicals, including those derived from 7,8-dihydropteridine, has been investigated. These studies provide insights into the biochemical implications of pteridine radicals, possibly playing a role in rapid electron transfer in biological systems (Ehrenberg, Hemmerich, Müller, & Pfleiderer, 1970).
Enzymatic Functions and Reductase Activity
Research on dihydropteridine reductase, which utilizes compounds like 6,7-dihydropteridine, has advanced understanding of enzyme kinetics and substrate specificity. This enzyme is crucial in the metabolic pathways involving pteridine derivatives (Vasudevan, Shaw, & Armarego, 1988).
Propiedades
Nombre del producto |
6,7-Dihydropteridine |
|---|---|
Fórmula molecular |
C6H6N4 |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
6,7-dihydropteridine |
InChI |
InChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4H,1-2H2 |
Clave InChI |
KVDQMARGGBLIJM-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C2C(=N1)C=NC=N2 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



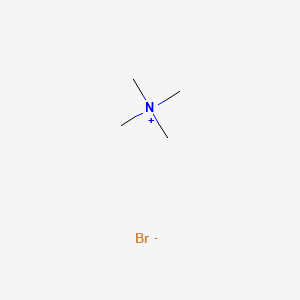
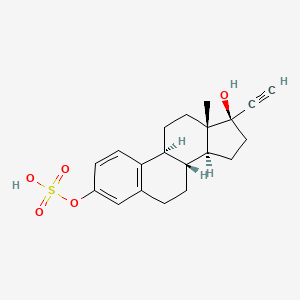
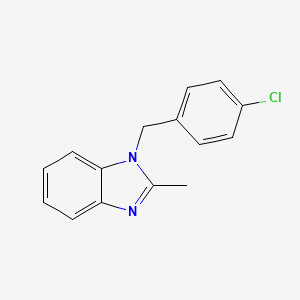
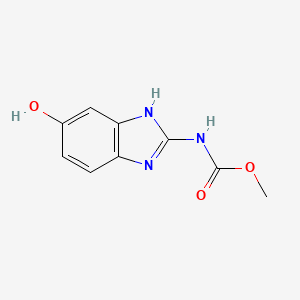
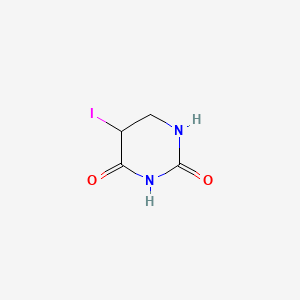
![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)
![N-Hydroxy-2-[(methylphenylphosphinyl)benzylamino]-4-methylpentanamide](/img/structure/B1201515.png)
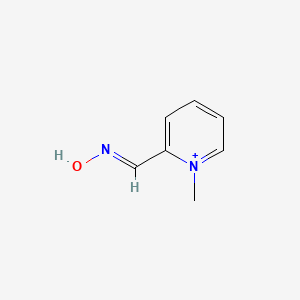
![2-[6-[6-[1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B1201517.png)
